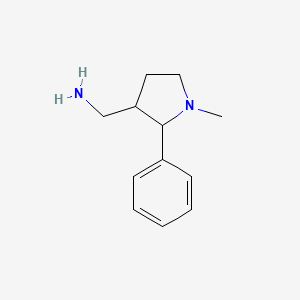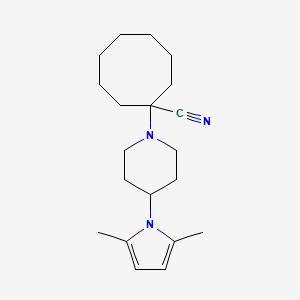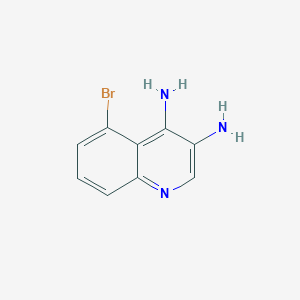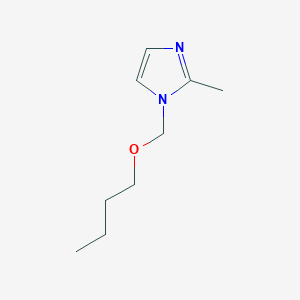
1-(butoxymethyl)-2-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butoxymethyl)-2-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and industrial applications. The presence of a butoxymethyl group and a methyl group on the imidazole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(butoxymethyl)-2-methyl-1H-imidazole typically involves the alkylation of 2-methylimidazole with butoxymethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Reaction Time: 4-6 hours
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 1-(Butoxymethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The butoxymethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvent, room temperature to reflux.
Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides); conditions: base (e.g., sodium hydroxide), solvent (e.g., DMF), elevated temperature.
Major Products:
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Alkylated or arylated imidazole derivatives
Scientific Research Applications
1-(Butoxymethyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel catalysts and ligands.
Biology: Investigated for its potential antimicrobial and antifungal properties. It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. It is also studied for its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(butoxymethyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-(Butoxymethyl)-2-methyl-1H-imidazole can be compared with other similar imidazole derivatives, such as:
1-(Methoxymethyl)-2-methyl-1H-imidazole: Similar structure but with a methoxymethyl group instead of a butoxymethyl group. It exhibits different solubility and reactivity profiles.
1-(Ethoxymethyl)-2-methyl-1H-imidazole: Contains an ethoxymethyl group, leading to variations in chemical and biological properties.
1-(Propoxymethyl)-2-methyl-1H-imidazole: The presence of a propoxymethyl group affects its pharmacokinetics and pharmacodynamics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-(butoxymethyl)-2-methylimidazole |
InChI |
InChI=1S/C9H16N2O/c1-3-4-7-12-8-11-6-5-10-9(11)2/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
DOCSWKBIMFOYSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCN1C=CN=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N2,N2-dimethyl-1H-benzo[d]imidazole-2,4-diamine](/img/structure/B15199381.png)
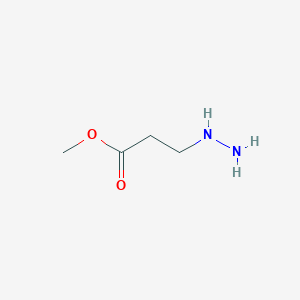
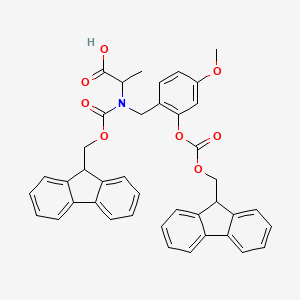
![2-Ethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B15199398.png)
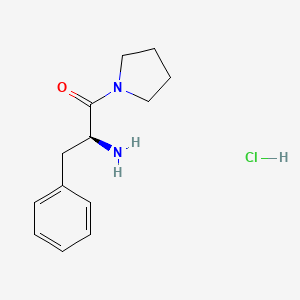
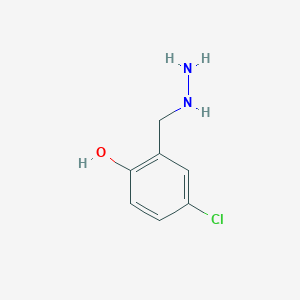
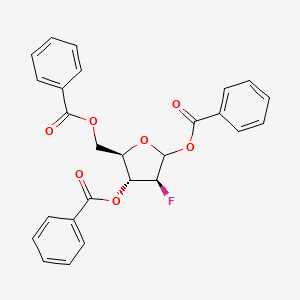
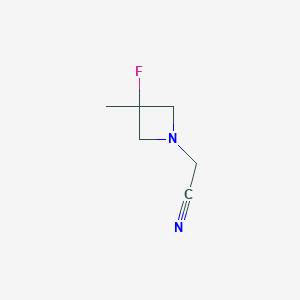
![2-Ethyl-6-methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B15199436.png)
![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine](/img/structure/B15199440.png)
